3-Aminopyrrolidin-2-one

Overview

Description

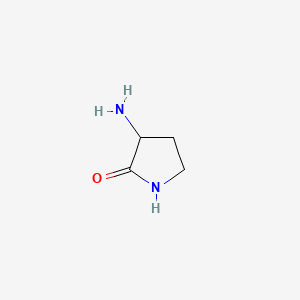

3-Aminopyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C4H8N2O. It is a derivative of pyrrolidin-2-one, where an amino group is attached to the third carbon atom of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopyrrolidin-2-one can be synthesized through several methods:

Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the amination of acyclic substrates followed by cyclization to form the pyrrolidin-2-one ring.

Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-ones.

Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form pyrrolidin-2-ones.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and catalytic processes can enhance the efficiency of these methods .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

3-Aminopyrrolidin-2-one derivatives are synthesized via iodine-catalyzed aziridine ring-opening reactions. For example, 2-phenyl-1,3-oxazolan-5-one reacts with tosyl aziridines in the presence of molecular iodine and ionic liquid [bmim]OH, yielding 3-(N-substituted)aminopyrrolidin-2-ones with high diastereoselectivity (up to 98:2 cis:trans) .

Table 1: Synthesis of 3-(N-Substituted)aminopyrrolidin-2-ones

| Entry | Aziridine (Ar Group) | Product Yield (%) | cis:trans Ratio |

|---|---|---|---|

| 1 | Ph | 94 | 96:4 |

| 2 | 4-MeOC₆H₄ | 89 | 96:4 |

| 3 | 4-O₂NC₆H₄ | 96 | 98:2 |

| 4 | 4-BrC₆H₄ | 93 | 96:4 |

| 5 | 4-ClC₆H₄ | 92 | 98:2 |

Conditions : Molecular iodine (10 mol%), [bmim]OH, room temperature, 5–6 hours .

Reduction Reactions

The lactam carbonyl group in this compound is reduced to a methylene group using lithium aluminum hydride (LiAlH₄), yielding 3-aminopyrrolidine. This reaction is critical for generating chiral amines used in ligand synthesis .

Example :

-

Substrate : (R)-3-Aminopiperidin-2-one hydrochloride (piperidine analog)

-

Reagents : 1.6 equiv LiAlH₄ in tetrahydrofuran (THF)

-

Conditions : 35°C initial mixing, followed by heating to 58–60°C

Functionalization of the Amino Group

The primary amine at position 3 undergoes alkylation, acylation, and protection reactions. For instance:

-

Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are introduced to stabilize the amine during further synthetic steps .

-

Modification : Substituents on the amino group enhance bioactivity, as seen in CGRP receptor antagonists derived from analogous piperidinone scaffolds .

Elimination and Ring Transformation

Under basic conditions, this compound can undergo elimination to form α,β-unsaturated lactams (3-pyrrolin-2-ones), enabling subsequent cycloaddition or rearrangement reactions .

Lithium Amide Formation

Deprotonation of the amino group with strong bases (e.g., lithium diisopropylamide, LDA) generates lithium amides, which serve as chiral ligands in asymmetric catalysis. These complexes facilitate enantioselective alkylation reactions .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-Aminopyrrolidin-2-one is utilized extensively in organic synthesis as a precursor for various chemical reactions. It facilitates the creation of complex molecules used in pharmaceuticals and agrochemicals.

- Intermediate for Fine Chemicals : The compound serves as an intermediate in the production of fine chemicals, enhancing the efficiency of synthetic pathways in industrial applications.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a candidate for developing new therapeutic agents targeting various diseases. Its interaction with chemokine receptors suggests potential applications in immune response modulation .

- Neurotransmitter Systems : The compound may influence neurotransmitter systems critical for mood regulation and cognitive functions, showing promise in treating neurological disorders such as anxiety and depression.

Medicine

- Therapeutic Potential : Investigations into this compound have revealed its potential use in treating neurological disorders. Its derivatives have demonstrated efficacy in preclinical models for anxiety and depression, indicating a pathway for future drug development .

- Cancer Research : Certain derivatives of this compound exhibit anticancer properties through mechanisms such as apoptosis induction, positioning them as potential cancer therapeutics.

Case Study 1: Anticancer Activity

Recent studies have focused on the anticancer properties of derivatives of this compound. These compounds have been shown to induce apoptosis in cancer cells, suggesting their utility in developing novel cancer therapies. For instance, a study highlighted the effectiveness of specific derivatives against various cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential.

Case Study 2: Neurological Applications

In preclinical models, derivatives of this compound have been tested for their effects on anxiety and depression. These studies indicate that the compound can improve behavioral outcomes, supporting its potential use as a treatment option for mood disorders.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create complex molecules |

| Biology | Enzyme inhibition, neurotransmitter modulation | Potential role in immune response |

| Medicine | Treatment for neurological disorders, anticancer activity | Efficacy shown in preclinical models |

Mechanism of Action

The mechanism of action of 3-Aminopyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidin-2-one: The parent compound without the amino group.

N-Substituted Pyrrolidin-2-ones: Derivatives with various substituents on the nitrogen atom.

3-Iodopyrroles: Compounds with an iodine atom at the third position instead of an amino group.

Uniqueness

3-Aminopyrrolidin-2-one is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

3-Aminopyrrolidin-2-one is a heterocyclic organic compound with significant biological activity and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and various research findings related to its biological effects.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 100.12 g/mol

- Chemical Structure : The compound features a pyrrolidinone ring with an amino group at the third carbon position, making it a chiral compound.

This compound exhibits various mechanisms of action, influencing multiple biological pathways:

- Enzyme Interaction : It acts as an inhibitor or modulator of specific enzymes, impacting biochemical pathways such as neurotransmission and cellular signaling.

- Cell Signaling : The compound can influence gene expression and cellular metabolism, affecting cell function and behavior.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, which may be useful in developing new antibiotics.

1. Antimicrobial Effects

Research has shown that this compound derivatives possess significant antimicrobial activity against various pathogens. For instance, studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for use in treating infections.

2. Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents.

3. Neuroprotective Effects

Studies have shown that this compound derivatives exhibit neuroprotective properties. A notable case study involved a derivative (P-11), which demonstrated improved cognitive function in rat models subjected to hypoxia, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Nootropic and Antihypoxic Effects

A derivative of this compound was tested in rat models to evaluate its nootropic (cognitive enhancement) and antihypoxic (protection against low oxygen levels) effects. The results indicated:

- Improved Learning and Memory : Rats showed enhanced performance in passive avoidance tests.

- Increased Survival Rates : Mice exposed to normobaric hypoxia exhibited increased survival rates and reduced lipid peroxidation in brain tissues when treated with the derivative.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that specific derivatives of this compound could inhibit cell proliferation:

- Mechanism : Induction of apoptosis through caspase activation.

- Effectiveness : Significant reduction in cell viability was observed at concentrations as low as 10 µM.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3-Aminopyrrolidin-2-one?

- Methodological Answer : this compound can be synthesized via cyclization of protected amino acid precursors or reductive amination of pyrrolidinone derivatives. For example, enantiomerically pure forms (e.g., (S)- or (R)-isomers) are synthesized using chiral catalysts or resolution techniques, as indicated by CAS registry numbers for related compounds (e.g., 121010-86-4 for the (R)-isomer) . Key steps include amine protection, ring closure, and deprotection, with yields optimized by controlling reaction temperature and stoichiometry.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, chemical safety goggles, and lab coats. Avoid inhalation by working in a fume hood and ensure adequate ventilation . Store in a cool, dry place away from ignition sources. Electrostatic charge buildup should be mitigated during transfer .

Q. How is the purity of this compound validated in laboratory settings?

- Methodological Answer : Purity is assessed via HPLC (≥95% purity criteria) and NMR spectroscopy. For example, -NMR confirms structural integrity by identifying peaks corresponding to the pyrrolidinone ring (δ 2.5–3.5 ppm) and amine protons (δ 1.8–2.2 ppm) . Mass spectrometry (MS) further validates molecular weight (e.g., 100.12 g/mol for the base compound).

Q. What first aid protocols apply for accidental exposure to this compound?

- Methodological Answer :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin contact : Wash with water for 15 minutes; remove contaminated clothing.

- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Use design of experiments (DoE) to evaluate parameters such as catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (e.g., DMF vs. THF), and temperature. For example, a study on related pyrrolidinones achieved 85% yield by optimizing microwave-assisted reaction conditions at 120°C for 2 hours . Kinetic monitoring via in situ IR spectroscopy helps identify rate-limiting steps.

Q. What analytical strategies resolve discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Compare -NMR chemical shifts with computational predictions (e.g., DFT calculations).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

- Replicate experiments under standardized conditions to isolate batch-specific variations .

Q. How can computational modeling predict the stability of this compound under acidic or basic conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to assess protonation states and degradation pathways. Molecular dynamics simulations (e.g., using Gaussian or GROMACS) model solvent interactions and hydrolysis rates. For instance, studies on similar lactams show that ring-opening occurs preferentially at pH < 2 or pH > 10 .

Q. What are the ecological implications of this compound, given limited toxicity data?

Properties

IUPAC Name |

3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-65-0 | |

| Record name | 3-aminopyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.